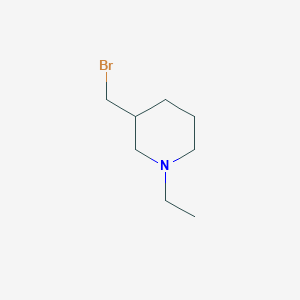

3-(Bromomethyl)-1-ethylpiperidine

货号 B8733557

分子量: 206.12 g/mol

InChI 键: LSFBOUWZYKZITK-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US03983245

Procedure details

A mixture of 5.0 g. (0.0349 mol.) of N-ethyl-3-hydroxymethylpiperidine and 52 ml. of 48% hydrogen bromide was refluxed for six hours then cooled and evaporated to dryness. The residue was made basic by addition of 5% aqueous sodium carbonate and extracted with methylene chloride. The methylene chloride solution was dried (MgSO4) and evaporated to dryness to give 3-bromomethyl-N-ethylpiperidine.

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([N:3]1[CH2:8][CH2:7][CH2:6][CH:5]([CH2:9]O)[CH2:4]1)[CH3:2].[BrH:11]>>[Br:11][CH2:9][CH:5]1[CH2:6][CH2:7][CH2:8][N:3]([CH2:1][CH3:2])[CH2:4]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.0349 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N1CC(CCC1)CO

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Br

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A mixture of 5.0 g

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

then cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The residue was made basic by addition of 5% aqueous sodium carbonate

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with methylene chloride

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The methylene chloride solution was dried (MgSO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrCC1CN(CCC1)CC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |